alpha-Tocopherol acetate

Vue d'ensemble

Description

Alpha-Tocopherol acetate, also known as vitamin E acetate, is a form of vitamin E. It is an ester of acetic acid and alpha-tocopherol. This compound is widely used in dermatological products such as skin creams due to its antioxidant properties and ability to penetrate the skin . This compound is available in both natural (D-Alpha Tocopheryl Acetate) and synthetic (DL-Alpha Tocopheryl Acetate) forms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Alpha-Tocopherol acetate can be synthesized through the esterification of alpha-tocopherol with acetic acid. The reaction typically involves the use of dehydrated alcohol as a solvent and sulfuric acid as a catalyst. The mixture is refluxed for several hours to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound involves the esterification of alpha-tocopherol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Alpha-Tocopherol acetate primarily undergoes hydrolysis and oxidation reactions. Hydrolysis of this compound results in the formation of alpha-tocopherol and acetic acid. This reaction is catalyzed by enzymes such as esterases .

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using esterases.

Oxidation: Exposure to reactive oxygen species or other oxidizing agents.

Major Products Formed

Hydrolysis: Alpha-tocopherol and acetic acid.

Oxidation: Various oxidized derivatives of alpha-tocopherol.

Applications De Recherche Scientifique

Biomedical Applications

Alpha-tocopherol acetate is primarily recognized for its antioxidant properties, which have been leveraged in several biomedical contexts:

Antioxidant in Biomaterials

One of the most significant applications of this compound is in the stabilization of high molecular weight polyethylene (UHMWPE) used in medical implants. The incorporation of this compound helps mitigate oxidative degradation caused by gamma radiation during sterilization, enhancing the longevity and stability of implants. Studies have shown that this compound can be blended with UHMWPE before sterilization or diffused post-irradiation to improve biocompatibility and reduce implant loosening phenomena .

Cancer Prevention

Research from the Alpha-Tocopherol, Beta-Carotene Cancer Prevention (ATBC) Study indicated that alpha-tocopherol supplementation reduced prostate cancer incidence by 34% among male smokers . This suggests a potential role in cancer prevention, although the efficacy varies based on individual health conditions and dietary factors.

Neuroprotection

This compound has been studied for its neuroprotective effects. In animal models, it has shown promise in stabilizing lysosomal membranes and reducing lipid peroxidation, which may contribute to improved neurological outcomes .

Nutritional Applications

In nutrition, this compound is often utilized as a dietary supplement due to its antioxidant properties and potential health benefits:

Dietary Supplementation

Clinical trials have demonstrated that supplementation with this compound can enhance overall nutritional status and quality of life in patients with specific deficiencies or chronic conditions . For instance, a study reported improvements in symptoms related to metabolic disorders when patients were supplemented with this compound alongside a controlled diet.

Animal Nutrition

In livestock, this compound is used to improve the health and growth rates of animals. Research indicates that adding this compound to animal feed enhances plasma levels of tocopherols and supports immune function .

Cosmetic Applications

This compound is widely used in cosmetic formulations due to its skin-protective properties:

Skin Care Products

As a common ingredient in sunscreens and moisturizers, this compound acts as an antioxidant that protects skin from UV-induced damage. While it is less potent than free alpha-tocopherol in preventing DNA damage from UV radiation, it still contributes to skin health by reducing oxidative stress .

Anti-Aging Formulations

The compound's ability to stabilize cell membranes and prevent lipid peroxidation makes it a valuable addition to anti-aging products aimed at maintaining skin elasticity and reducing signs of aging.

Case Studies Summary Table

Mécanisme D'action

Alpha-Tocopherol acetate exerts its effects primarily through its antioxidant capabilities. It neutralizes free radicals by donating a hydrogen atom, thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA. The compound is absorbed into the skin, where it is hydrolyzed to release free alpha-tocopherol, which then exerts its antioxidant effects .

Comparaison Avec Des Composés Similaires

Alpha-Tocopherol acetate is one of several tocopherol derivatives. Similar compounds include:

Alpha-Tocopherol: The non-esterified form of vitamin E, which is more reactive but less stable than this compound.

Beta-Tocopherol: Another form of vitamin E with similar antioxidant properties but lower biological activity.

Gamma-Tocopherol: Known for its ability to trap and neutralize reactive nitrogen species.

Delta-Tocopherol: Exhibits strong antioxidant activity but is less common in dietary sources.

This compound is unique due to its stability and ability to penetrate the skin, making it a preferred choice in topical formulations .

Propriétés

Numéro CAS |

52225-20-4 |

|---|---|

Formule moléculaire |

C31H52O3 |

Poids moléculaire |

472.7 g/mol |

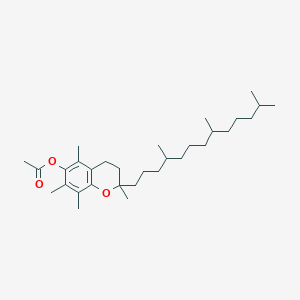

Nom IUPAC |

[(2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] acetate |

InChI |

InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22?,23?,31-/m1/s1 |

Clé InChI |

ZAKOWWREFLAJOT-PDNQPUDYSA-N |

SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |

SMILES isomérique |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |

SMILES canonique |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |

Point d'ébullition |

363 °F at 0.01 mmHg (NTP, 1992) >343 degrees Celcius |

Densité |

0.9507 at 78.1 °F (NTP, 1992) - Less dense than water; will float |

melting_point |

26.5 - 27.5 °C |

Key on ui other cas no. |

58-95-7 7695-91-2 52225-20-4 |

Description physique |

Pellets or Large Crystals, Liquid; Pellets or Large Crystals Solid |

Solubilité |

less than 1 mg/mL at 63 °F (NTP, 1992) Insoluble in cold water and hot wate |

Synonymes |

3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol Acetate, Tocopherol alpha Tocopherol alpha Tocopherol Acetate alpha Tocopherol Hemisuccinate alpha Tocopherol Succinate alpha Tocopheryl Calcium Succinate alpha-Tocopherol alpha-tocopherol acetate alpha-tocopherol hemisuccinate alpha-tocopherol succinate alpha-Tocopheryl Calcium Succinate d alpha Tocopherol d alpha Tocopheryl Acetate d-alpha Tocopherol d-alpha-Tocopheryl Acetate R,R,R-alpha-Tocopherol Tocopherol Acetate Tocopherol Succinate Tocopherol, d-alpha Tocopheryl Acetate vitamin E succinate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does α-tocopherol acetate exert its antioxidant effects within cells?

A1: α-Tocopherol acetate itself does not possess direct antioxidant activity. It acts as a prodrug, requiring hydrolysis to its active form, α-tocopherol (vitamin E). α-Tocopherol functions as a chain-breaking antioxidant, primarily within the hydrophobic domains of biomembranes like the liver microsomes. [] It effectively scavenges lipid peroxyl radicals by donating a hydrogen atom, interrupting the chain reaction of lipid peroxidation. []

Q2: Does the presence of phenobarbital influence the effect of α-tocopherol acetate on hepatic cytochrome P450 activity?

A2: Yes, studies indicate that dietary α-tocopherol acetate can enhance hepatic cytochrome PROD activity in the presence of phenobarbital. [] This suggests a complex interplay between α-tocopherol acetate, enzyme induction, and potentially the modulation of oxidative stress within the liver.

Q3: Can α-tocopherol acetate influence prostaglandin synthesis?

A3: Research suggests that high dietary intake of α-tocopherol acetate can suppress hepatic prostaglandin F2α (PGF2α) levels in rats. [] Interestingly, this effect appears to be independent of total hepatic α-tocopherol levels, indicating a possible role for a specific α-tocopherol pool or an indirect regulatory mechanism. []

Q4: What is the molecular formula and weight of α-tocopherol acetate?

A4: The molecular formula of α-tocopherol acetate is C31H52O3, and its molecular weight is 472.74 g/mol.

Q5: How does the structure of α-tocopherol acetate differ from α-tocopherol?

A5: α-Tocopherol acetate is the esterified form of α-tocopherol. It has an acetate group (-COCH3) attached to the hydroxyl group on the chromanol ring of α-tocopherol. This esterification enhances the stability of the molecule, making it more resistant to oxidation.

Q6: How does the stability of α-tocopherol acetate compare to α-tocopherol?

A6: α-Tocopherol acetate is significantly more stable than α-tocopherol, especially in the presence of oxygen and light. The acetate group protects the reactive hydroxyl group of α-tocopherol from oxidation, increasing its shelf life and making it suitable for various formulations.

Q7: How stable are alpha-tocopherol acetate and selenium in parenteral solutions?

A7: Studies indicate that this compound and selenium, specifically selenious acid, exhibit good stability in parenteral solutions. Even after exposure to fluorescent lighting, room temperature, and passage through infusion apparatus, no significant loss of either compound was observed. [] This suggests the feasibility of including both in parenteral formulations.

Q8: Can α-tocopherol acetate be incorporated into different topical formulations?

A8: Yes, α-tocopherol acetate has been successfully incorporated into various topical formulations, including creams, lotions, and gels. Its lipophilic nature allows for good penetration into the skin, where it is hydrolyzed to α-tocopherol.

Q9: What is the effect of different vehicles on the permeability of α-tocopherol acetate through the skin?

A9: Studies using human cadaver skin have shown that the permeability of α-tocopherol acetate can be influenced by the vehicle used in the formulation. [] For example, isopropyl myristate significantly enhanced the permeability compared to ethanol, light mineral oil, and Klucel gels. []

Q10: How is α-tocopherol acetate absorbed and metabolized in the body?

A10: α-Tocopherol acetate, when ingested, is hydrolyzed in the small intestine to α-tocopherol by pancreatic esterases. Absorption of α-tocopherol occurs primarily in the jejunum through a passive diffusion process. Once absorbed, it is incorporated into chylomicrons and transported to the liver. The liver plays a central role in vitamin E metabolism, regulating its distribution to various tissues.

Q11: Is there a difference in bioavailability between natural (RRR-α-tocopherol acetate) and synthetic (all-rac-α-tocopherol acetate) forms?

A11: While both forms increase serum α-tocopherol concentrations, studies in horses show that the natural form (d-alpha-tocopherol acetate) led to higher serum levels compared to the synthetic form (dl-alpha-tocopherol acetate) at similar doses. [] This highlights potential differences in absorption or metabolism between the two forms.

Q12: Does the route of administration affect the absorption of α-tocopherol acetate?

A12: Yes, studies in sheep indicate that the route of administration significantly impacts α-tocopherol bioavailability. Intraruminal administration of α-tocopherol, α-tocopherol acetate, and dl-α-tocopherol resulted in higher plasma vitamin E levels compared to intraduodenal administration. [] This suggests a potential role for rumen microorganisms in enhancing vitamin E absorption.

Q13: Are there any reported cases of α-tocopherol acetate potentiating drug toxicity?

A13: Yes, research indicates that α-tocopherol and α-tocopherol acetate can potentiate adriamycin's toxicity to bone marrow cells in mice. [] This finding emphasizes the importance of considering potential drug interactions when using α-tocopherol acetate, particularly in patients undergoing chemotherapy.

Q14: What analytical techniques are commonly employed to quantify α-tocopherol acetate?

A14: High-performance liquid chromatography (HPLC) is widely used for the quantification of α-tocopherol acetate in various matrices, including pharmaceuticals, biological samples, and food products. Different detection methods, such as UV detection or mass spectrometry, can be coupled with HPLC for sensitive and specific analysis.

Q15: Can you describe a validated HPLC method for the simultaneous determination of resveratrol and α-tocopherol acetate in dietary supplements?

A15: A validated HPLC/UV method utilizing a C8 Select B chromatographic column with a gradient elution of acetonitrile and water has been developed for this purpose. [] This method demonstrated good selectivity, linearity, precision, accuracy, and sensitivity for both compounds. []

Q16: How can UV spectrophotometry be utilized for the determination of α-tocopherol acetate in pharmaceutical preparations?

A16: UV spectrophotometry offers a simple and rapid method for this purpose. α-Tocopherol acetate exhibits maximum absorbance (λmax) at 285 nm in solvents like ethanol and isopropanol. [] By measuring the absorbance of a sample solution at this wavelength, the concentration of α-tocopherol acetate can be determined using a pre-established calibration curve.

Q17: What are the potential applications of α-tocopherol acetate in preventing UV-induced skin damage?

A17: α-Tocopherol, the active form of α-tocopherol acetate, has demonstrated photoprotective properties against UVB-induced damage in mouse skin models. [] It effectively reduces sunburn cell formation, DNA degradation, and lipid peroxidation. [] This protective effect is attributed to its antioxidant activity and its ability to absorb UVB radiation, thereby reducing the penetration of harmful UV rays into the skin.

Q18: Can α-tocopherol acetate be used in treating burn injuries?

A18: Studies have shown that α-tocopherol acetate, alongside other membrane stabilizers like Essentiale and lidocaine, can help counteract immunosuppression associated with burn trauma in rats. [, ] These agents appear to mitigate the immunosuppressive activity of serum and red blood cells observed after burn injury, potentially contributing to a more balanced immune response. [, ]

Q19: Does α-tocopherol acetate play a role in managing diabetes mellitus?

A19: Research suggests that α-tocopherol acetate supplementation could be beneficial in managing diabetes mellitus. It appears to normalize lipid peroxidation processes and reduce total lipid content in red blood cell membranes and blood plasma of diabetic patients. [] This effect may contribute to reducing oxidative stress and improving blood lipid profiles associated with diabetes.

Q20: Can α-tocopherol acetate be utilized to improve meat quality during storage?

A20: Studies have shown that incorporating α-tocopherol acetate into ground buffalo meat can improve its quality during refrigerated storage. Specifically, it reduced cooking loss, metmyoglobin formation, and lipid oxidation, resulting in better color and odor scores. [] This highlights its potential as an antioxidant in meat preservation.

Q21: Can α-tocopherol acetate improve the swimming endurance of trained swimmers?

A21: Studies on trained swimmers have yielded mixed results. One study found no significant improvement in swimming endurance or postexercise lactic acid levels with α-tocopherol acetate supplementation. [] This suggests that in well-trained individuals, α-tocopherol acetate may not confer additional benefits.

Q22: Can α-tocopherol acetate be incorporated into novel drug delivery systems?

A22: Yes, the lipophilic nature and biocompatibility of α-tocopherol acetate make it suitable for incorporation into various drug delivery systems, including liposomes, nanoemulsions, and solid lipid nanoparticles. These systems can enhance the solubility, stability, and targeted delivery of α-tocopherol.

Q23: Are there examples of α-tocopherol acetate being used in microemulsion formulations?

A23: Yes, research has explored the use of α-tocopherol acetate in the development of ordered bicontinuous microemulsions. [] These unique formulations exhibit properties of both microemulsions and lyotropic liquid crystals, potentially offering advantages for drug or nutraceutical delivery. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.